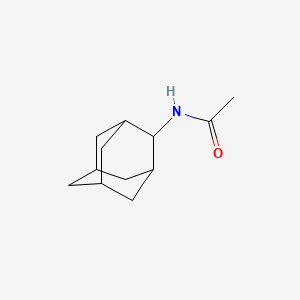![molecular formula C13H16N2O B8810338 Benzonitrile, 4-[(trans-4-aminocyclohexyl)oxy]-](/img/structure/B8810338.png)
Benzonitrile, 4-[(trans-4-aminocyclohexyl)oxy]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzonitrile, 4-[(trans-4-aminocyclohexyl)oxy]- is an organic compound with the molecular formula C13H16N2O It is a derivative of benzonitrile, where the nitrile group is attached to a benzene ring substituted with a 4-((4-aminocyclohexyl)oxy) group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 4-[(trans-4-aminocyclohexyl)oxy]- typically involves the reaction of 4-aminocyclohexanol with 4-chlorobenzonitrile under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-aminocyclohexanol attacks the carbon atom of the chlorobenzonitrile, displacing the chlorine atom and forming the desired product.
Industrial Production Methods
Industrial production of Benzonitrile, 4-[(trans-4-aminocyclohexyl)oxy]- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques.
化学反応の分析
Types of Reactions
Benzonitrile, 4-[(trans-4-aminocyclohexyl)oxy]- can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines.
Substitution: Various substituted aromatic compounds, depending on the specific reaction conditions.
科学的研究の応用
Benzonitrile, 4-[(trans-4-aminocyclohexyl)oxy]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Benzonitrile, 4-[(trans-4-aminocyclohexyl)oxy]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 4-((4-Aminocyclohexyl)oxy)-2-chlorobenzonitrile
- 4-((4-Aminocyclohexyl)oxy)-3-methylbenzonitrile
- 4-((4-Aminocyclohexyl)oxy)-2-nitrobenzonitrile
Uniqueness
Benzonitrile, 4-[(trans-4-aminocyclohexyl)oxy]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C13H16N2O |
|---|---|
分子量 |
216.28 g/mol |
IUPAC名 |
4-(4-aminocyclohexyl)oxybenzonitrile |
InChI |
InChI=1S/C13H16N2O/c14-9-10-1-5-12(6-2-10)16-13-7-3-11(15)4-8-13/h1-2,5-6,11,13H,3-4,7-8,15H2 |
InChIキー |
HPELXNHOEXFXFZ-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1N)OC2=CC=C(C=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-bromo-4,5-dihydrobenzo[2,3]oxepino[4,5-d]thiazole-2-carboxylic acid](/img/structure/B8810261.png)






![5-Aminothiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B8810309.png)






